Semicarbazide, 1-(3-chloro-5-trifluoromethyl-2-pyridyl)-4-(2,6-difluorobenzoyl)-
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Overview
Description
1-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3-(2,6-DIFLUOROBENZOYL)UREA is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzoylurea moiety substituted with difluorobenzoyl groups. It is widely used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 1-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3-(2,6-DIFLUOROBENZOYL)UREA involves several steps, starting with the preparation of the pyridine and benzoylurea intermediates. The synthetic route typically includes:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through halogenation reactions, where 3-chloro-5-(trifluoromethyl)pyridine is prepared by reacting 2-aminopyridine with N-bromosuccinimide (NBS) under controlled temperature conditions.
Formation of the Benzoylurea Intermediate: The benzoylurea moiety is synthesized by reacting 2,6-difluorobenzoyl chloride with urea under basic conditions.
Chemical Reactions Analysis
1-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3-(2,6-DIFLUOROBENZOYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3-(2,6-DIFLUOROBENZOYL)UREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3-(2,6-DIFLUOROBENZOYL)UREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
1-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3-(2,6-DIFLUOROBENZOYL)UREA can be compared with other similar compounds, such as:
Fluazuron: A non-selective acaricide used in agriculture and livestock management.
Trifluoromethylpyridine Derivatives: These compounds share similar structural motifs and are used in agrochemicals and pharmaceuticals.
The uniqueness of 1-{[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3-(2,6-DIFLUOROBENZOYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8ClF5N4O2 |
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Molecular Weight |
394.68 g/mol |
IUPAC Name |
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H8ClF5N4O2/c15-7-4-6(14(18,19)20)5-21-11(7)23-24-13(26)22-12(25)10-8(16)2-1-3-9(10)17/h1-5H,(H,21,23)(H2,22,24,25,26) |
InChI Key |
XKQRAHWYVCKLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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